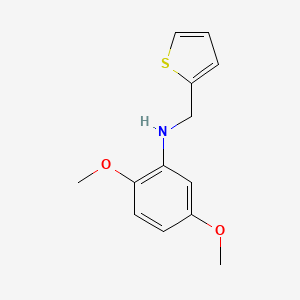

2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline

Description

2,5-Dimethoxy-N-(thiophen-2-ylmethyl)aniline is a substituted aniline derivative characterized by a 2,5-dimethoxyphenyl group attached to an amine, which is further substituted with a thiophen-2-ylmethyl moiety. The molecular formula is C₁₃H₁₅NO₂S, with a molecular weight of 265.33 g/mol. Its structure combines aromatic methoxy groups with a sulfur-containing heterocyclic thiophene ring, distinguishing it from classical phenethylamine derivatives like the 2C or NBOMe series.

Properties

IUPAC Name |

2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-15-10-5-6-13(16-2)12(8-10)14-9-11-4-3-7-17-11/h3-8,14H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAZQHIXKKKKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 2,5-dimethoxyaniline with a thienylmethyl halide under basic conditions. The reaction can be carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is usually heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline can undergo oxidation reactions, particularly at the methoxy groups or the thienyl ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced at the nitro group if present, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halides, nucleophiles

Major Products Formed:

Oxidation: Formation of quinones or sulfoxides

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted anilines or thienyl derivatives

Scientific Research Applications

Chemistry: 2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline is used as a biochemical tool in proteomics research. It can be used to study protein interactions and modifications .

Biology: In biological research, this compound can be used to investigate the effects of methoxy and thienyl groups on biological activity. It may also be used in studies related to enzyme inhibition and receptor binding .

Medicine: While not commonly used in therapeutic applications, 2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline can be used in medicinal chemistry research to develop new drugs or to study the pharmacokinetics and pharmacodynamics of related compounds .

Industry: In industrial settings, this compound can be used as an intermediate in the synthesis of more complex molecules. It may also find applications in the development of new materials or as a component in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline is not well-documented. based on its structure, it is likely to interact with biological targets through its methoxy and thienyl groups. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Key Observations :

- Thiophene vs.

- Molecular Weight : The target compound (265.33 g/mol) is lighter than 25H-NBOMe (287.35 g/mol) but heavier than 2C-H (181.23 g/mol), reflecting differences in side-chain complexity.

- Polarity : Compared to 3,5-dimethoxy-N-(2-methoxyethyl)aniline, the thiophene group may reduce water solubility, impacting bioavailability .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Data (Animal Studies)

Implications for the Target Compound :

- However, the thiophene group may confer distinct metabolic stability or receptor interaction profiles compared to methoxyphenyl-substituted analogs.

Biological Activity

The molecular formula of 2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline is C₁₃H₁₅N O₂S, with a molecular weight of approximately 249.33 g/mol. The presence of methoxy groups enhances the compound's lipophilicity and bioavailability, potentially increasing its therapeutic efficacy. The thiophene ring contributes to the compound's reactivity, allowing for electrophilic aromatic substitution reactions and nucleophilic substitutions involving the aniline nitrogen.

Biological Activity Overview

While direct studies on the biological activity of 2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline are scarce, related compounds have shown promising results in various biological assays:

- Antimicrobial Activity : Thiophene derivatives have been noted for their antimicrobial properties. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Research indicates that compounds with similar structures may induce apoptosis in cancer cell lines through mechanisms involving caspase pathways and modulation of cell cycle regulators.

- Anti-inflammatory Effects : The presence of methoxy groups is often associated with enhanced anti-inflammatory activity, as seen in other studies involving thiophene derivatives.

Comparative Analysis of Similar Compounds

The following table summarizes the structural variations and biological activities of compounds similar to 2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3,5-Dimethoxy-N-(thiophen-3-ylmethyl)aniline | C₁₃H₁₅N O₂S | Different methoxy positioning may affect reactivity and biological activity |

| 2-Methoxy-N-(thiophen-4-ylmethyl)aniline | C₁₂H₁₃N O₂S | Lacks one methoxy group; potentially lower bioactivity |

| N-(Thiophen-2-ylmethyl)-3-methoxyaniline | C₁₂H₁₃N O₂S | Only one methoxy group; changes electronic properties significantly |

The mechanism through which 2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline exerts its biological effects likely involves interaction with specific enzymes or receptors. These interactions can modulate various biochemical pathways critical for therapeutic outcomes. Further research is required to elucidate these mechanisms definitively.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies on structurally similar compounds have shown significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain thiophene derivatives could induce apoptosis in breast cancer cells at concentrations as low as 10 µM.

- Antimicrobial Efficacy : Research has indicated that thiophene-based compounds can inhibit bacterial growth effectively. A comparative study revealed that a related compound exhibited an IC50 value of 15 µg/mL against Staphylococcus aureus.

- Anti-inflammatory Activity : A recent study highlighted that compounds with similar structural motifs demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs.

Q & A

Basic Research Questions

Q. How can the structure of 2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline be confirmed using spectroscopic methods?

- Methodological Answer :

- 1H NMR : Signals for methoxy groups appear as singlets at ~3.60–3.80 ppm, while aromatic protons in the thiophene and aniline rings resonate between 6.50–7.90 ppm. The NH proton of the aniline group typically appears as a broad singlet at 8.05–11.18 ppm due to hydrogen bonding .

- 13C NMR : Methoxy carbons are observed at ~55–60 ppm, aromatic carbons in the 100–150 ppm range, and the thiophene carbons at ~125–140 ppm .

- HRMS : Use high-resolution mass spectrometry to confirm the molecular ion ([M+H]+) and compare experimental values with theoretical calculations (e.g., C13H16NO2S: theoretical m/z 250.0974) .

Q. What are the key considerations for synthesizing 2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline?

- Methodological Answer :

- Start with 2,5-dimethoxyaniline. Protect the amine via acetylation to avoid side reactions during alkylation.

- React the protected intermediate with 2-(bromomethyl)thiophene under basic conditions (e.g., K2CO3 in DMF).

- Deprotect the acetyl group using acidic hydrolysis (HCl/EtOH) to yield the final product. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Why is Gabriel phthalimide synthesis unsuitable for preparing this compound?

- Methodological Answer :

- Aryl halides (e.g., 2,5-dimethoxyphenyl halides) do not undergo nucleophilic substitution with potassium phthalimide under mild conditions due to the electron-rich aromatic ring hindering SNAr mechanisms. Alternative routes, such as reductive amination or alkylation, are preferred .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of 2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline?

- Methodological Answer :

- Use density functional theory (DFT) to calculate activation energies for key steps (e.g., alkylation or deprotection).

- Simulate reaction pathways in software like Gaussian or ORCA to identify intermediates and transition states.

- Validate predictions experimentally using kinetic studies (e.g., varying temperature/pH) .

Q. What advanced oxidation processes (AOPs) are effective for degrading this compound in wastewater?

- Methodological Answer :

- Fenton’s reagent : Optimize H2O2/Fe²+ ratios (e.g., 1:5 molar ratio) at pH 3.0 to generate hydroxyl radicals for degradation.

- UV/Ozone : Combine UV irradiation (254 nm) with ozone to enhance radical formation. Monitor degradation via HPLC and quantify intermediates (e.g., quinones or sulfoxides) .

Q. How does the thiophene substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Perform Hammett substituent constant (σ) analysis to assess electron-donating/withdrawing effects.

- Use cyclic voltammetry to measure redox potentials, revealing thiophene’s conjugation with the aniline ring. Compare with analogs lacking the thiophene group .

Q. What strategies improve the yield of N-alkylation in the presence of competing side reactions?

- Methodological Answer :

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems.

- Optimize solvent polarity (e.g., DMF vs. THF) to stabilize intermediates. Monitor by-products (e.g., dialkylated species) via GC-MS and adjust stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.